molecular formula C16H24N2O4S B6005927 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B6005927
M. Wt: 340.4 g/mol
InChI Key: BSRIONGMFHKMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as MDL-100,240, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its various biochemical and physiological effects.

Mechanism of Action

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a selective dopamine D1 receptor antagonist. It works by binding to the dopamine D1 receptor and blocking the action of dopamine. This results in a decrease in dopamine-mediated neurotransmission, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide are complex and depend on the specific experimental conditions. In general, however, it has been shown to have effects on dopamine-mediated neurotransmission, which can lead to changes in behavior and physiology. For example, it has been shown to decrease locomotor activity in rats and to increase the release of prolactin in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and physiology. However, one limitation of using 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is that it can have off-target effects on other receptors and neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One area of interest is its potential as a treatment for various neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on behavior and physiology. Finally, there is potential for the development of more selective dopamine D1 receptor antagonists based on the structure of 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.

Synthesis Methods

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine to form 4-methoxy-N,N-dimethylbenzenesulfonamide. This compound is then reacted with 2-oxo-2-(1-piperidinyl)acetic acid to form 4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.

Scientific Research Applications

4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, it has been used to study the role of dopamine receptors in the brain and their effects on behavior.

properties

IUPAC Name

4-methoxy-N,3-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-11-14(7-8-15(13)22-3)23(20,21)17(2)12-16(19)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRIONGMFHKMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N,3-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

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